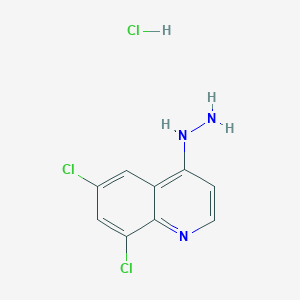

6,8-Dichloro-4-hydrazinoquinoline hydrochloride

Beschreibung

6,8-Dichloro-4-hydrazinoquinoline hydrochloride (CAS No. 1170005-43-2) is a quinoline derivative characterized by chlorine substituents at the 6- and 8-positions and a hydrazino group at the 4-position, protonated as a hydrochloride salt. Its molecular formula is C₉H₈Cl₃N₃, with a molecular weight of 264.54 g/mol . This compound is primarily used in pharmaceutical and agrochemical research due to the reactivity of the hydrazino group, which enables the formation of hydrazone derivatives for drug discovery . It is commercially available with a purity ≥99% and is typically packaged in bulk quantities (e.g., 25 kg/drum) for industrial applications .

Eigenschaften

CAS-Nummer |

1170005-43-2 |

|---|---|

Molekularformel |

C9H8Cl3N3 |

Molekulargewicht |

264.5 g/mol |

IUPAC-Name |

(6,8-dichloroquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C9H7Cl2N3.ClH/c10-5-3-6-8(14-12)1-2-13-9(6)7(11)4-5;/h1-4H,12H2,(H,13,14);1H |

InChI-Schlüssel |

LOVCIEPUXBWCNA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C2C(=CC(=CC2=C1NN)Cl)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 6,8-dichloroquinoline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative. The product is then purified and converted to its hydrochloride salt form .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6,8-Dichlor-4-hydrazinochinolinhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird in Studien verwendet, die Enzymhemmung und Proteinwechselwirkungen betreffen.

Medizin: Die Forschung zu ihren potenziellen therapeutischen Anwendungen, wie z. B. Antikrebs- und antimikrobiellen Eigenschaften, ist im Gange.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.

Wirkmechanismus

Der Wirkmechanismus von 6,8-Dichlor-4-hydrazinochinolinhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Proteinen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet oder die Konformation des Enzyms verändert. Diese Wechselwirkung kann verschiedene biochemische Pfade stören, was zu den gewünschten therapeutischen oder Forschungsergebnissen führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been extensively studied for its antimicrobial and anticancer properties :

- Antimicrobial Activity : Research indicates that 6,8-dichloro-4-hydrazinoquinoline hydrochloride exhibits significant antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms. Its effectiveness against pathogens such as Acinetobacter baumannii highlights its potential as an antibacterial agent in treating infections .

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, cytotoxicity assays revealed submicromolar GI50 values against various cancer cell lines, suggesting strong anticancer activity . Mechanistically, it may inhibit specific enzymes or pathways critical for tumor cell proliferation .

Biochemical Research

The hydrazino group in the compound allows it to participate in nucleophilic substitution reactions, making it useful in synthesizing more complex derivatives with enhanced biological activities. Its unique structure facilitates interaction studies with biological targets, providing insights into its mechanism of action .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key Differences and Implications

Chlorine Substitution Patterns :

- The 6,8-dichloro derivative exhibits strong electron-withdrawing effects, enhancing electrophilic reactivity for nucleophilic substitution or coupling reactions .

- In contrast, the 5,8-dichloro isomer (CAS 1170215-21-0) may show altered binding affinities in biological systems due to positional isomerism .

Methyl vs. Methoxy Groups: Methyl groups (e.g., in 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride) increase lipophilicity, improving membrane permeability in drug design . Methoxy substituents (e.g., 4-Chloro-6,7-dimethoxyquinoline) provide electron-donating effects, stabilizing aromatic systems and influencing π-π stacking interactions .

Hydrazino Group Reactivity: All compounds share the 4-hydrazino group, enabling condensation with aldehydes/ketones to form hydrazones. This is critical for synthesizing Schiff base ligands or bioactive molecules .

Biologische Aktivität

6,8-Dichloro-4-hydrazinoquinoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈Cl₂N₃·HCl and a molecular weight of approximately 264.54 g/mol. Its structure features two chlorine atoms at the 6 and 8 positions of the quinoline ring and a hydrazino group at the 4 position. This unique arrangement contributes to its reactivity and biological activity, allowing it to interact with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties. For example, one study reported inhibition zones of 22 mm against Pseudomonas aeruginosa compared to a standard drug with an inhibition zone of 24 mm .

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways critical for tumor cell survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

- Cytotoxicity in Cancer Research : In a cytotoxicity study involving multiple cancer cell lines, this compound demonstrated promising results by significantly inhibiting cell proliferation at low concentrations. The study emphasized its potential as a lead compound in anticancer drug development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Quinoline Derivative : The initial step often includes the chlorination of quinoline derivatives.

- Hydrazine Reaction : Subsequent reactions with hydrazine derivatives lead to the formation of the hydrazino group.

- Purification : The final product is purified to obtain the hydrochloride salt form.

These methods may vary based on specific laboratory protocols and desired yields .

Q & A

Q. What are the optimal synthetic routes and purification methods for 6,8-Dichloro-4-hydrazinoquinoline hydrochloride?

- Methodological Answer : The synthesis typically involves reacting a chlorinated quinoline precursor (e.g., 6,8-dichloroquinoline) with hydrazine hydrate under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression .

- Solvents : Ethanol or methanol are preferred for solubility and stability .

- Purification : Recrystallization in ethanol or methanol yields high-purity product. For complex mixtures, column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) is recommended .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for hydrazino (–NH–NH) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion [M+H] (expected m/z ~258.1) and validates stoichiometry .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages to confirm purity (>98%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) to obtain intensity data .

- Structure Refinement : SHELXL refines positional and thermal parameters, leveraging constraints for hydrazino groups and chloride counterions. Validate via R-factor (<5%) and residual electron density maps .

- Case Study : Disordered chlorine atoms in the quinoline ring can be resolved using PART instructions in SHELXL to model occupancy .

Q. What reaction mechanisms explain the hydrazino group’s reactivity in this compound?

- Methodological Answer :

- Oxidation : Hydrazino (–NH–NH) converts to diazenium (–N=N–) under mild oxidants (e.g., HO), monitored via UV-Vis at 300–400 nm .

- Substitution : Chlorine at C6/C8 undergoes nucleophilic displacement with amines (e.g., piperidine) in DMF at 100°C, tracked by TLC .

- Condensation : Reacts with carbonyl compounds (e.g., benzaldehyde) to form hydrazones, characterized by FT-IR (C=N stretch at 1600–1650 cm) .

Q. How do structural modifications (e.g., halogen position) influence the compound’s biological activity?

- Methodological Answer :

- Comparative Analysis :

| Analog | Anticancer Activity (IC, μM) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|

| 6,8-Dichloro derivative | 0.8–1.2 | 4–8 |

| 6-Fluoro-8-chloro analog | 2.5–3.5 | 12–16 |

| 5,7-Dichloro derivative | 1.5–2.0 | 6–10 |

- Mechanistic Insight : The 6,8-dichloro configuration enhances DNA intercalation (via planar quinoline core) and topoisomerase II inhibition, validated by molecular docking (PDB: 1ZXM) .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., cell line variability: IC differs in MCF-7 vs. HeLa cells due to p53 status) .

- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., MTT assay, 48-h exposure) and include positive controls (e.g., doxorubicin) .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers (e.g., studies with >20% coefficient of variation excluded) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.